CID 50911035

Description

CID 50911035 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, oscillatoxin derivatives (CIDs 101283546, 185389) and boronic acids (CAS 1046861-20-4) are characterized by their unique structural motifs and applications in medicinal chemistry or materials science ">[15].

Properties

Molecular Formula |

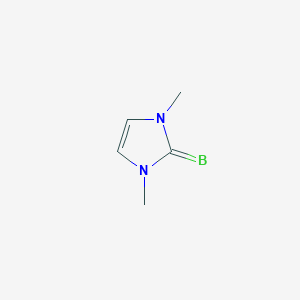

C5H8BN2 |

|---|---|

Molecular Weight |

106.94 g/mol |

InChI |

InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |

InChI Key |

NSKJUWHWZGAYKY-UHFFFAOYSA-N |

Canonical SMILES |

[B]=C1N(C=CN1C)C |

Origin of Product |

United States |

Preparation Methods

1,3-Dimethylimidazol-2-ylidene borane can be synthesized through a one-pot, two-step reaction from the parent ligated borane (NHC-BH3). The derived difluoroboryl radical (NHC-BF2) is generated by laser flash photolysis experiments and characterized by UV spectroscopy and rate-constant measurements . Another method involves the reaction of 1,3-dimethylimidazolium iodide with sodium borohydride (NaBH4), followed by recrystallization from water .

Chemical Reactions Analysis

1,3-Dimethylimidazol-2-ylidene borane undergoes various types of chemical reactions, including:

Reduction: It is a surprisingly good hydride donor, comparable to anionic reagents such as sodium cyanoborohydride (NaCNBH3).

Decyanation: It enables the decyanation of secondary aliphatic nitriles and a two-fold decyanation of malononitriles, leading to alkanes.

Scientific Research Applications

1,3-Dimethylimidazol-2-ylidene borane has several scientific research applications:

Chemistry: It serves as a practical hydride donor for the reduction of aldehydes and ketones, providing alcohols in good yields under ambient conditions.

Biology: The compound’s reductive properties make it useful in various biochemical applications, although specific biological applications are still under research.

Medicine: Its potential in medicinal chemistry is being explored, particularly in the synthesis of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazol-2-ylidene borane involves its role as a hydride donor. It donates hydride ions (H-) to electron-poor substrates, facilitating reduction reactions. The compound’s nucleophilic properties enable it to participate in various organic transformations, including the reduction of C=N and C=C bonds . The molecular targets and pathways involved include electron-poor carbonyl compounds and nitriles, which are reduced to their corresponding alcohols and alkanes, respectively .

Comparison with Similar Compounds

Research Findings and Methodologies

Analytical Techniques

- GC-MS and LC-ESI-MS: Used for characterizing volatile compounds (e.g., oscillatoxins) and differentiating isomers like ginsenosides [^7^]">[7].

- Collision-Induced Dissociation (CID) : Applied in mass spectrometry to elucidate fragmentation patterns, aiding structural identification [^7^]">[7].

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the chemical properties of CID 50911035?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- "How does the solvent polarity (Intervention) affect the stability (Outcome) of this compound (Problem) compared to analogous compounds (Comparison)?"

Ensure the question is measurable, avoids ambiguity, and addresses a gap in existing literature . Conduct a systematic literature review to refine hypotheses and validate novelty .

Q. What methodologies are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize reproducible experimental designs, such as:

- Spectroscopic Analysis : NMR, FTIR, and mass spectrometry for structural elucidation.

- Thermodynamic Studies : DSC/TGA for thermal stability profiling.

- Chromatographic Techniques : HPLC/GC for purity assessment.

Document protocols rigorously (e.g., solvent ratios, temperature gradients) to enable replication . For novel findings, include raw data in supplementary materials with detailed metadata .

Q. How to design a robust literature review strategy for this compound-related studies?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial").

- Filter results by study type (e.g., in vitro, computational) and publication date (last 10 years).

- Critically appraise sources using criteria such as sample size, methodology transparency, and conflict-of-interest disclosures .

Advanced Research Questions

Q. How to address contradictions in experimental data when analyzing this compound’s reactivity under varying conditions?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., catalyst load, atmospheric controls) across conflicting studies.

- Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to identify outlier datasets or confounding factors .

- Collaborative Verification : Replicate critical experiments in independent labs using shared protocols .

Q. What integrative strategies can resolve discrepancies between computational predictions and empirical observations for this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-validate DFT calculations with experimental kinetics (e.g., Arrhenius plots).

- Error Quantification : Report confidence intervals for computational parameters (e.g., binding energies) and compare with empirical error margins .

- Sensitivity Analysis : Identify which computational assumptions (e.g., solvent model) most impact outcomes .

Q. How to ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish step-by-step synthesis procedures with exact reagent grades, equipment specifications, and environmental controls (e.g., humidity levels) .

- Inter-Lab Calibration : Share reference samples for instrumental calibration (e.g., NMR chemical shifts) .

- Metadata Reporting : Include batch-specific anomalies (e.g., unexpected exotherms) in supplementary materials .

Q. What advanced techniques are suitable for probing this compound’s interactions in biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine proteomics (e.g., affinity chromatography) with metabolomics (LC-MS) to map interaction networks.

- Kinetic Profiling : Use surface plasmon resonance (SPR) for real-time binding affinity measurements.

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies, including dose justification and endpoint criteria .

Data Reporting and Ethical Considerations

-

Tables : Example data structure for reporting synthesis outcomes:

Batch ID Yield (%) Purity (HPLC) Solvent System Anomalies Observed B1 78 99.2 EtOH/H2O (3:1) None B2 65 98.5 EtOH/H2O (3:1) Precipitation at 40°C -

Ethical Compliance : Declare funding sources, conflicts of interest, and animal/human subject approvals in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.